6,9,12-Trioxa-2-azapentadecanoic acid, 15-amino-, phenylmethyl ester

Catalog No.
S685031
CAS No.
220156-99-0
M.F
C18H30N2O5
M. Wt
354.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6,9,12-Trioxa-2-azapentadecanoic acid, 15-amino-, ...

CAS Number

220156-99-0

Product Name

6,9,12-Trioxa-2-azapentadecanoic acid, 15-amino-, phenylmethyl ester

IUPAC Name

benzyl N-[3-[2-[2-(3-aminopropoxy)ethoxy]ethoxy]propyl]carbamate

Molecular Formula

C18H30N2O5

Molecular Weight

354.4 g/mol

InChI

InChI=1S/C18H30N2O5/c19-8-4-10-22-12-14-24-15-13-23-11-5-9-20-18(21)25-16-17-6-2-1-3-7-17/h1-3,6-7H,4-5,8-16,19H2,(H,20,21)

InChI Key

CECJHYCDLBHBKM-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)COC(=O)NCCCOCCOCCOCCCN

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NCCCOCCOCCOCCCN

6,9,12-Trioxa-2-azapentadecanoic acid, 15-amino-, phenylmethyl ester is a complex organic compound characterized by its unique structural features. Its molecular formula is C18H30N2O5C_{18}H_{30}N_{2}O_{5}, and it has a molecular weight of approximately 354.441 g/mol . The compound contains a long carbon chain with multiple functional groups, including three ether linkages (indicated by "trioxa") and an amine group. This structural arrangement contributes to its chemical properties and potential biological activities.

  • Antimicrobial activity: Certain fatty acid derivatives can exhibit antimicrobial properties. The presence of the amino group in this molecule might influence such activity.
  • Drug delivery: Fatty acid derivatives are being explored for drug delivery applications due to their ability to interact with cell membranes. More research is needed to determine if this specific compound holds potential in this area.
  • Potential for irritation: Some fatty acid derivatives can irritate the skin and eyes.
  • Combustible: Organic compounds like this can be flammable.

The chemical reactivity of 6,9,12-Trioxa-2-azapentadecanoic acid, 15-amino-, phenylmethyl ester can be influenced by the presence of the amino and ester functional groups. Typical reactions may include:

  • Ester Hydrolysis: Under acidic or basic conditions, the ester bond can be hydrolyzed to yield the corresponding acid and alcohol.
  • Amine Reactions: The amino group can participate in nucleophilic substitution reactions, allowing for further functionalization of the compound.
  • Oxidation: The presence of ether linkages may allow for oxidation reactions under certain conditions, potentially leading to the formation of various oxidation products.

These reactions are significant for synthesizing derivatives or modifying the compound for specific applications.

The synthesis of 6,9,12-Trioxa-2-azapentadecanoic acid, 15-amino-, phenylmethyl ester typically involves multi-step synthetic routes. Common methods include:

  • Formation of the Ether Linkages: This can be achieved through reactions involving alcohols and alkyl halides or via condensation reactions.
  • Amine Functionalization: The introduction of the amino group may involve reductive amination or direct amination techniques.
  • Esterification: The final ester bond can be formed through a reaction between a carboxylic acid derivative and an alcohol under acidic conditions.

Each step must be carefully controlled to ensure high yields and purity of the final product.

6,9,12-Trioxa-2-azapentadecanoic acid, 15-amino-, phenylmethyl ester has potential applications in various fields:

  • Pharmaceuticals: Due to its possible biological activities, it may serve as a lead compound in drug development.
  • Materials Science: The compound's unique structure could be utilized in creating novel materials with specific properties.
  • Biotechnology: Its functional groups may allow for conjugation with biomolecules for targeted delivery systems or diagnostics.

Interaction studies involving 6,9,12-Trioxa-2-azapentadecanoic acid, 15-amino-, phenylmethyl ester could focus on its binding affinity with biological targets such as enzymes or receptors. Investigating these interactions can provide insights into its mechanism of action and therapeutic potential. Techniques such as surface plasmon resonance or isothermal titration calorimetry may be employed to assess binding interactions quantitatively.

Several compounds share structural similarities with 6,9,12-Trioxa-2-azapentadecanoic acid, 15-amino-, phenylmethyl ester. Here are a few notable examples:

Compound NameMolecular FormulaUnique Features
6-Aminopenicillanic acid benzyl esterC15H18N2O3SC_{15}H_{18}N_{2}O_{3}SContains a beta-lactam ring; antibacterial properties
2-Amino-N-(2-methoxyethyl)-3-phenylpropanamideC12H19ClN2O2C_{12}H_{19}ClN_{2}O_{2}Features a methoxy group; potential analgesic effects
6,9,12-Octadecatrienoic acid phenylmethyl esterC25H36O2C_{25}H_{36}O_{2}Contains more unsaturation; used in nutritional applications

The uniqueness of 6,9,12-Trioxa-2-azapentadecanoic acid lies in its combination of ether linkages and an amino group within a long carbon chain structure. This distinct configuration may confer unique properties that differentiate it from other similar compounds. Further research into these similarities and differences will enhance our understanding of its potential applications and mechanisms of action.

XLogP3

0.8

Wikipedia

6,9,12-Trioxa-2-azapentadecanoic acid, 15-amino-, phenylmethyl ester

Dates

Last modified: 08-15-2023
Laraia et al. The cholesterol transfer protein GRAMD1A regulates autophagosome biogenesis. Nature Chemical Biology, doi: 10.1038/s41589-019-0307-5, published online 20 June 2019

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